molecular formula C13H9Cl2NO2 B5875756 3,4-dichloro-N-(4-hydroxyphenyl)benzamide

3,4-dichloro-N-(4-hydroxyphenyl)benzamide

Cat. No. B5875756
M. Wt: 282.12 g/mol
InChI Key: ZQQHAKWFOCNXKF-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(4-hydroxyphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds, such as dichlorobenzamide derivatives, has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī, and the unit cell of 6 has a monoclinic Pn symmetry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .

Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

The compound is used in the synthesis of dichlorobenzamide derivatives. Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Crystal Structures

The compound is used in the study of crystal structures. The structures of compounds 4 and 6 were established by X-ray crystallography .

Spectroscopical Methods

The compound is used in spectroscopical methods. The structures of new dichlorobenzamide derivatives were characterized by way of spectroscopical methods .

Preparation of Benzamide Derivatives

The compound is used in the preparation of benzamide derivatives. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Pharmaceutical Applications

Benzamides are used widely in the pharmaceutical industry. They are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal) acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

Amide compounds are also widely used in industries such as paper, plastic and rubber .

Agricultural Applications

They are also used in agricultural areas .

8. Intermediate Product in the Synthesis of Therapeutic Agents They are used as an intermediate product in the synthesis of therapeutic agents .

properties

IUPAC Name

3,4-dichloro-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(17)5-3-9/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHAKWFOCNXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Aminophenol (1.9 g, 17 mmol) was diluted with DMF (40 mL) followed by the addition of pyridine (0.978) (1.4 mL, 17 mmol) and 3,4-dichlorobenzoyl chloride (3.0 g, 14 mmol) in 5 mL of DMF. After stirring for 12 hours, the reaction mixture was diluted with ethyl acetate and 2N HCl. The aqueous layer was extracted once with ethyl acetate. The organics were combined, washed with water, brine, dried over MgSO4, filtered and concentrated onto silica gel. The material was purified using a biotage 40M column eluting with hexanes:ethyl acetate (9:1) using 2 L and then (60:40) 1 L to yield 3,4-dichloro-N-(4-hydroxyphenyl)-benzamide (1.5 g, 37% yield) as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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